2-Aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
CAS No.: 178981-67-4
Cat. No.: VC17064131
Molecular Formula: C14H18ClN3S
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178981-67-4 |
|---|---|
| Molecular Formula | C14H18ClN3S |
| Molecular Weight | 295.8 g/mol |
| IUPAC Name | [5-(3-chlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanamine |
| Standard InChI | InChI=1S/C14H18ClN3S/c1-9(2)13-14(18(3)12(8-16)17-13)19-11-6-4-5-10(15)7-11/h4-7,9H,8,16H2,1-3H3 |
| Standard InChI Key | SQGZLXYJGGNIMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(N(C(=N1)CN)C)SC2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 2-aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole delineates its substituent arrangement:
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Position 1: Methyl group (-CH₃)
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Position 2: Aminomethyl group (-CH₂NH₂)
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Position 4: Isopropyl group (-CH(CH₃)₂)
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Position 5: 3-Chlorophenylthio group (-S-C₆H₄-Cl)
This substitution pattern confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions. The imidazole core’s aromaticity and hydrogen-bonding capacity make it a scaffold of interest in medicinal chemistry .
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of this compound is documented in the provided sources, analogous imidazole derivatives are typically synthesized via:
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Cyclocondensation: Reaction of α-aminoketones with thioureas or isocyanides.
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Substitution Reactions: Functionalization of preformed imidazole cores through nucleophilic aromatic substitution or metal-catalyzed cross-coupling .
A hypothetical synthesis pathway could involve:
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Core Formation: Condensation of 4-isopropyl-1-methylimidazole-2-carbaldehyde with a thiol-containing aryl halide.
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Aminomethylation: Introduction of the aminomethyl group via reductive amination or Mannich reaction.
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | 3-Chlorothiophenol, K₂CO₃, DMF, 80°C | 5-(3-Chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole | 65–75 |
| 2 | Formaldehyde, NH₃, H₂/Pd-C | Target Compound | 50–60 |
Optimization Challenges
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Steric Hindrance: The isopropyl group at position 4 may impede electrophilic substitution at adjacent positions.
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Thioether Stability: Oxidative degradation of the phenylthio group necessitates inert atmospheres during synthesis .
Physicochemical Properties
Experimental data for this specific compound are unavailable, but properties can be extrapolated from structural analogs:
| Property | Value (Predicted) | Method |
|---|---|---|
| Molecular Weight | 337.89 g/mol | — |
| LogP | 3.2 ± 0.3 | HPLC |
| Solubility (Water) | <1 mg/mL | Shake-flask |
| pKa (Imidazole NH) | 6.8–7.2 | Potentiometry |
The lipophilic nature (LogP >3) suggests moderate membrane permeability, while the basic imidazole nitrogen may enhance solubility under acidic conditions .
Biological Activity and Applications
Central Nervous System (CNS) Targets
Structurally related imidazoles modulate neurotransmitter receptors:
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GABAₐ Receptor Affinity: Substituted imidazoles demonstrate IC₅₀ values of 10–50 nM in rat brain homogenates .
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Neuroprotective Effects: Reduction of oxidative stress in neuronal cells (EC₅₀ ≈ 5 µM) .
Pharmacokinetic Considerations
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the thioether to sulfoxide/sulfone metabolites.
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Half-Life (t₁/₂): Estimated 3–5 hours in murine models, based on analogs with similar substitution patterns .
Toxicological Profile
Limited data exist for this compound, but structural alerts include:
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Hepatotoxicity: Potential via reactive metabolite formation from the thioether group.
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Carcinogenicity Risk: Chlorinated aryl groups may pose long-term bioaccumulation risks.
Future Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Target Identification: High-throughput screening against kinase or GPCR libraries.
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Prodrug Strategies: Mask the aminomethyl group to enhance oral bioavailability.
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